3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid
CAS No.: 6406-37-7
Cat. No.: VC17008091
Molecular Formula: C20H16N4O6S
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6406-37-7 |
|---|---|
| Molecular Formula | C20H16N4O6S |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
| Standard InChI | InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30) |
| Standard InChI Key | MZTTYRHRQVDPIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Introduction
3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is a synthetic organic compound primarily recognized for its azo structure and salicylic acid derivative. The compound is classified under azo dyes, which are widely used in industries such as textiles, food, and pharmaceuticals due to their vibrant colors and chemical stability.
Structural Features
The compound features:
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A salicylic acid backbone with a methyl group at position 3.
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Two azo (-N=N-) linkages connecting aromatic rings.
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A sulfonic acid (-SO_3H) group attached to one of the aromatic rings.
These structural elements contribute to its chemical reactivity, solubility, and potential biological interactions.
Synthesis Pathway
The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves:
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Diazotization: Formation of diazonium salts from aromatic amines.
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Coupling Reactions: Sequential coupling of diazonium salts with phenolic or aromatic compounds to form the azo bonds.
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Sulfonation: Introduction of the sulfonic acid group to enhance solubility and reactivity.
These steps are carried out under controlled conditions to ensure high yield and purity.
Applications
The compound has diverse applications due to its unique chemical properties:
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Dyeing Agent: Its azo structure makes it suitable for use as a dye in textiles, imparting bright and stable colors.
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pH Indicator: The presence of the salicylic acid moiety allows it to act as a pH-sensitive indicator in analytical chemistry.
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Biological Research: Investigated for potential antimicrobial, antioxidant, and anti-inflammatory activities due to its azo and salicylic acid components.
Safety and Toxicity
| Aspect | Details |
|---|---|
| Toxicity | Potential breakdown into harmful amines under reductive conditions. |
| Environmental Impact | Needs proper disposal due to persistence in water systems. |
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